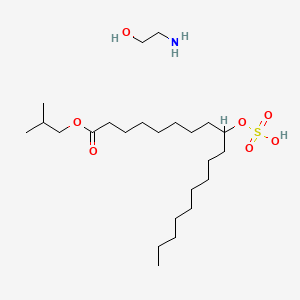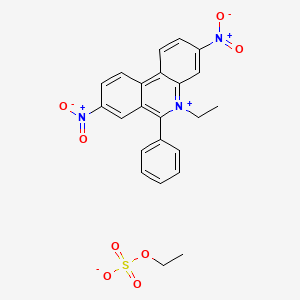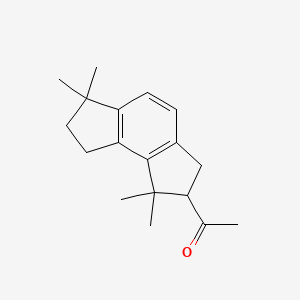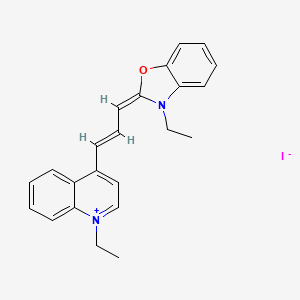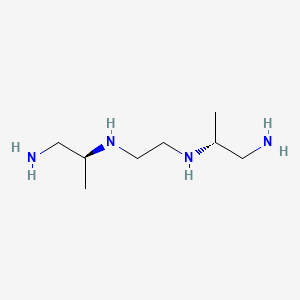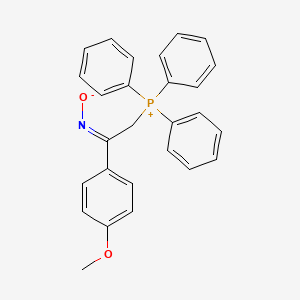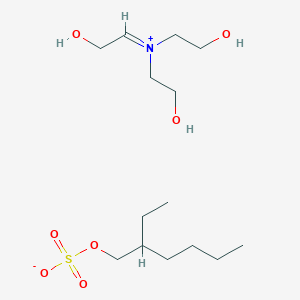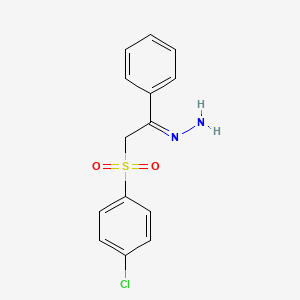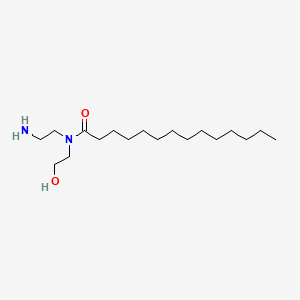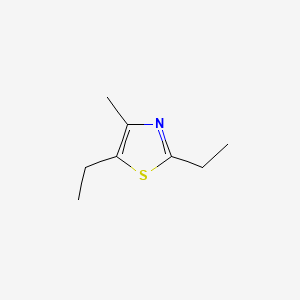
2,5-Diethyl-4-methylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diethyl-4-methylthiazole is an organic compound belonging to the class of 2,4,5-trisubstituted thiazoles. It is characterized by a thiazole ring substituted at positions 2, 4, and 5 with ethyl and methyl groups. This compound is known for its green and nutty taste and has been detected in various natural sources .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethyl-4-methylthiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl acetoacetate with thiourea in the presence of a brominating agent like N-bromosuccinimide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Diethyl-4-methylthiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles depending on the reagents used.
Applications De Recherche Scientifique
2,5-Diethyl-4-methylthiazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer.
Industry: Utilized in the flavor and fragrance industry due to its distinctive aroma.
Mécanisme D'action
The mechanism of action of 2,5-Diethyl-4-methylthiazole involves its interaction with specific molecular targets and pathways. For instance, in cancer research, thiazole derivatives have been shown to induce apoptosis by disrupting mitochondrial membrane potential and activating caspases . The compound may also modulate cell signaling pathways and induce oxidative stress, contributing to its cytotoxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylthiazole: Known for its role in inducing apoptosis in leukemia cells.
2,4-Dimethylthiazole: Another thiazole derivative with potential biological activities.
2,5-Dimethylthiazole: Similar structure but different substitution pattern, leading to distinct properties.
Uniqueness
2,5-Diethyl-4-methylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its green and nutty taste makes it valuable in the flavor industry, while its potential therapeutic applications are of interest in medical research .
Propriétés
Numéro CAS |
41981-71-9 |
|---|---|
Formule moléculaire |
C8H13NS |
Poids moléculaire |
155.26 g/mol |
Nom IUPAC |
2,5-diethyl-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C8H13NS/c1-4-7-6(3)9-8(5-2)10-7/h4-5H2,1-3H3 |
Clé InChI |
AEVBKBWVXISVBJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=C(S1)CC)C |
melting_point |
87 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



